molecular formula C11H17ClN2O2S B13160119 [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride

[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride

Cat. No.: B13160119
M. Wt: 276.78 g/mol
InChI Key: DUZUARBQFMNPQU-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is a specialized chemical reagent designed for pharmaceutical research and development, particularly in the field of oncology. This compound serves as a critical synthetic intermediate for the construction of novel bioactive molecules. Its core structure is based on the imidazo[1,2-a]pyridine scaffold, a privileged heterocycle in medicinal chemistry known for its diverse biological properties . Compounds featuring this scaffold are extensively investigated as potent inhibitors of key biological targets, such as the Phosphatidylinositol-3-kinase (PI3Kα) pathway . Aberrant activation of this pathway is strongly linked to numerous cancers, including lymphatic tumours, breast, lung, and ovarian cancers . The methanesulfonyl chloride functional group is a key reactive handle, allowing researchers to readily form sulfonamide or sulfonate linkages by reacting with amines or alcohols. This enables the modular incorporation of the core imidazo[1,2-a]pyridine structure into more complex molecules during structure-activity relationship (SAR) explorations aimed at optimizing potency and selectivity . The saturated 5,6,7,8-tetrahydro ring system (5H,6H,7H,8H-) can influence the molecule's conformation and physicochemical properties, potentially leading to improved metabolic stability and binding affinity. This reagent is intended for use by qualified researchers in drug discovery laboratories. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

IUPAC Name

(2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C11H17ClN2O2S/c1-8(2)11-9(7-17(12,15)16)14-6-4-3-5-10(14)13-11/h8H,3-7H2,1-2H3

InChI Key

DUZUARBQFMNPQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCCCC2=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridines with α-Haloketones

One of the most common routes involves the cyclization of 2-aminopyridines with α-haloketones or α-hydroxyketones. For example, the synthesis of 2-amino-3-bromo-pyridine derivatives, which serve as precursors, is achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Reaction Scheme:

2-Aminopyridine + NBS → 2-Amino-3-bromo-pyridine derivatives

Subsequently, cyclization with ethyl 3-bromopyruvate or similar α-haloketones leads to imidazo[1,2-a]pyridine derivatives.

Hydrolysis and Amidation

The brominated intermediates are hydrolyzed with sodium hydroxide (NaOH) to yield carboxylic acids, which are then subjected to amidation reactions with various amines using coupling agents like HBTU in dimethylformamide (DMF). This step introduces diverse substituents at the 2-position of the heterocycle.

Data Table 1: Typical Reaction Conditions for Cyclization and Amidation

Step Reagents Solvent Temperature Catalyst Yield (%)
Bromination NBS DMF Room temp - 85-90
Hydrolysis NaOH Water Reflux - 80-85
Amidation Amine + HBTU DMF Room temp - 75-85

Introduction of the Propan-2-yl Group

The isopropyl (propan-2-yl) substituent at the 2-position of the imidazo[1,2-a]pyridine core is typically introduced via alkylation or substitution reactions :

  • Direct alkylation of the heterocyclic nitrogen or carbon sites using isopropyl halides or related reagents under basic conditions.
  • Cross-coupling reactions such as Suzuki-Miyaura coupling, where boronic acids bearing the isopropyl group are coupled with halogenated heterocycles.

Research Insight:

A recent study demonstrated the use of Suzuki-Miyaura coupling with boronic acids to install alkyl groups at specific positions, achieving high regioselectivity and yields.

Data Table 2: Suzuki-Miyaura Coupling for Propan-2-yl Substitution

Starting Material Boronic Acid Catalyst Base Solvent Temperature Yield (%)
Halogenated Imidazo[1,2-a]pyridine Isopropylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 80°C 70-85

Functionalization with Methanesulfonyl Chloride

The final step involves converting the amino or hydroxyl functionalities into sulfonyl chlorides:

  • Reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine.
  • This step introduces the methanesulfonyl chloride moiety, which is a reactive sulfonylating agent suitable for further derivatization or as an intermediate in medicinal chemistry.

Reaction Conditions:

Reagents Solvent Temperature Time Yield (%)
Amino/ hydroxyl group + MsCl Pyridine 0°C to room temp 2-4 hours 80-90

Summary of the Overall Synthetic Route

Step Description Key Reagents & Conditions Yield Range (%)
1 Bromination of 2-aminopyridine NBS, DMF, room temp 85-90
2 Cyclization to imidazo[1,2-a]pyridine Ethyl 3-bromopyruvate, NaOH 75-85
3 Amidation with amines HBTU, DMF 75-85
4 Propan-2-yl group installation Suzuki-Miyaura coupling 70-85
5 Sulfonyl chloride formation MsCl, pyridine 80-90

Notes and Considerations

  • Reaction Optimization: Reaction conditions such as temperature, solvent, and catalyst choice significantly influence yields and regioselectivity.
  • Purification: Techniques like flash chromatography and recrystallization are employed to isolate pure compounds.
  • Environmental Aspects: Green chemistry approaches, including solvent choice and catalyst-free conditions, are increasingly adopted to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Cyclization Reactions: The imidazopyridine core can undergo further cyclization to form more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Alkyl Substituent Variations

  • [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl Chloride Structural difference: The 2-position substituent is butan-2-yl (sec-butyl) instead of propan-2-yl (isopropyl). Molecular weight: 304.84 g/mol (CAS 2059949-43-6, ).

Functional Group Variations

  • 2-{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine Structural difference: Replaces the sulfonyl chloride with an ethylamine group. Impact: Reduced electrophilicity; suitable for coupling reactions (e.g., amide formation). Molecular weight: 205.29 g/mol (Santa Cruz Biotechnology, ).
  • 2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine Hydrochloride
    • Structural difference: Features a pyrazole ring at the 2-position and an amine at the 3-position.
    • Impact: Enhanced hydrogen-bonding capacity, improving solubility. Molecular formula: C₁₁H₁₆ClN₅ (American Elements, ).

Heterocyclic Core Modifications

  • 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Hydrochloride
    • Structural difference: Pyrimidine core replaces pyridine.
    • Impact: Altered electronic properties and binding affinity in biological systems. Molecular formula: C₁₂H₁₄ClN₃ (CAS 1803571-96-1, ).
  • 2-Chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine Structural difference: Pyrazine core and triazine substituent. Molecular weight: 266.69 g/mol (CAS 1498138-00-3, ).

Physicochemical Properties

Property Target Compound Butan-2-yl Analog Ethylamine Derivative
Molecular Weight 290.81 g/mol 304.84 g/mol 205.29 g/mol
Reactivity High (sulfonyl chloride) Moderate (longer alkyl chain) Low (amine)
Solubility Low in water; soluble in polar aprotic solvents (e.g., DMF) Lower than target compound Higher due to amine hydrochloride
Safety Hazards Corrosive, flammable Similar to target compound Less hazardous

Biological Activity

The compound [2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is a member of the imidazopyridine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antibacterial properties, as well as insights from recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄ClN₂O₂S
  • CAS Number : Not explicitly listed but related compounds have been identified with similar structures.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds synthesized through various methods exhibited significant antiproliferative effects against multiple cancer cell lines. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.

  • Case Study : A study focusing on the synthesis of sulfonamide derivatives demonstrated that certain imidazopyridine analogs showed promising results in inhibiting cancer cell growth. The compound exhibited a minimum inhibitory concentration (MIC) against cancer cells at low micromolar concentrations, indicating strong bioactivity.
  • Research Findings :
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Antibacterial Activity

The antibacterial properties of imidazopyridine derivatives have also been explored extensively. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies assessed the antibacterial activity of various synthesized imidazopyridine derivatives using the agar-well diffusion method. The results indicated that certain derivatives had significant antibacterial effects.
  • Research Findings :
    • Bacterial Strains Tested : Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), and Streptococcus agalactiae.
    • Results : The compound demonstrated MIC values of 50 µg/mL against E. coli and 75 µg/mL against S. aureus, highlighting its potential as an antibacterial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with DNA/RNA Synthesis : Some studies suggest that these compounds can bind to DNA or RNA polymerases, disrupting nucleic acid synthesis.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference Source
AnticancerMCF-7IC50 = 10 µM
HeLaIC50 = 5 µM
A549IC50 = 15 µM
AntibacterialE. coliMIC = 50 µg/mL
S. aureusMIC = 75 µg/mL

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